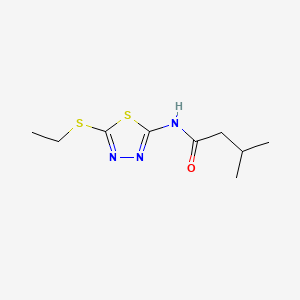

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-methylbutanamide

Description

Properties

IUPAC Name |

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-methylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3OS2/c1-4-14-9-12-11-8(15-9)10-7(13)5-6(2)3/h6H,4-5H2,1-3H3,(H,10,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTWLZDCGGHYIND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301323773 | |

| Record name | N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-methylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301323773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816157 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

393565-21-4 | |

| Record name | N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-methylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301323773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-methylbutanamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced by reacting the thiadiazole intermediate with ethylthiol in the presence of a suitable catalyst.

Attachment of the 3-Methylbutanamide Moiety: The final step involves the acylation of the thiadiazole derivative with 3-methylbutanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Types of Reactions:

Oxidation: The ethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

Reduction: The thiadiazole ring can be reduced under specific conditions to yield dihydrothiadiazoles.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiadiazoles.

Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry: It has shown promise as a lead compound for the development of new drugs due to its potential biological activities, including antimicrobial and anticancer properties.

Agrochemicals: The compound may be used as a precursor for the synthesis of herbicides and pesticides.

Material Science: It can be utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-methylbutanamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The ethylsulfanyl group and the thiadiazole ring are likely involved in binding interactions with these targets, modulating their activity and resulting in the compound’s pharmacological or pesticidal effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiadiazole Derivatives

Substituent Effects at Position 5

- Benzylthio (): The benzyl group increases lipophilicity and aromaticity, which may improve binding to bacterial targets (e.g., DNA gyrase in quinolone derivatives) but could reduce solubility .

- Sulfamoyl (AZM-SH) : Introduces polarity and hydrogen-bonding capacity, favoring solubility and applications in targeted therapies .

- tert-Butyl (Glybuzole) : A bulky substituent that may enhance metabolic stability and target selectivity, as seen in hypoglycemic agents .

Amide Group Variations at Position 2

- 3-Methylbutanamide (Target Compound) : The branched alkyl chain balances lipophilicity and steric effects, which may influence pharmacokinetics.

- Piperazinyl Quinolones (): The quinolone moiety confers distinct antibacterial mechanisms (e.g., topoisomerase inhibition), highlighting how amide modifications can redirect biological activity .

- Acetamide () : A simpler, smaller group associated with antimicrobial activity, suggesting that larger amides (e.g., 3-methylbutanamide) might alter potency or spectrum .

Biological Activity

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-methylbutanamide is a compound belonging to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications.

Overview of Thiadiazole Derivatives

Thiadiazoles are five-membered heterocyclic compounds that contain nitrogen and sulfur atoms. They have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antidiabetic properties . The structural diversity of thiadiazole derivatives allows for various modifications that can enhance their biological efficacy.

- IUPAC Name : this compound

- Molecular Formula : C9H15N3OS

- CAS Number : 393565-21-4

- Solubility : 28.4 µg/mL at pH 7.4.

The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors. The ethylsulfanyl group and the thiadiazole ring are likely involved in binding interactions that modulate the activity of these targets.

Antimicrobial Activity

Thiadiazole derivatives have been widely studied for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against a range of pathogens. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.125 mg/mL |

| Escherichia coli | 3.125 mg/mL |

| Candida albicans | 3.125 mg/mL |

| Aspergillus flavus | 3.125 mg/mL |

These values suggest that the compound is comparable to established antimicrobial agents .

Anti-inflammatory Effects

Thiadiazoles have also demonstrated anti-inflammatory properties in various models. The presence of the thiadiazole ring may contribute to the inhibition of pro-inflammatory cytokines and mediators, making these compounds candidates for further development in treating inflammatory diseases .

Case Studies and Research Findings

Recent studies have highlighted the potential of thiadiazole derivatives:

- Study on Antimicrobial Activity : A study demonstrated that substituted thiadiazoles exhibited significant antimicrobial effects against Phytophthora infestans, with an EC50 value lower than that of traditional fungicides .

- Anticancer Activity Assessment : Another research project explored the anticancer properties of various thiadiazole derivatives and found that certain modifications led to enhanced cytotoxicity against cancer cell lines .

Q & A

Q. What are the standard synthetic routes for N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-methylbutanamide?

Methodological Answer: The compound is typically synthesized via nucleophilic acyl substitution. A common route involves reacting 5-mercapto-1,3,4-thiadiazole with 3-methylbutanoyl chloride in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol group. Solvents like dichloromethane or tetrahydrofuran are used, and the reaction is monitored by thin-layer chromatography (TLC). Post-reaction, the product is purified via recrystallization or column chromatography .

Key Reaction Conditions:

- Acylating Agent: 3-Methylbutanoyl chloride

- Solvent: Dichloromethane/THF

- Temperature: Room temperature or mild heating (40–50°C)

- Purification: Recrystallization (ethanol/water)

Q. What analytical techniques are used to confirm the structure of this compound?

Methodological Answer: Structural confirmation requires a combination of spectroscopic and crystallographic methods:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to identify proton and carbon environments (e.g., thiadiazole protons at δ 8–9 ppm, methyl groups at δ 1.0–1.5 ppm).

- Infrared (IR) Spectroscopy: Peaks for amide C=O (~1650 cm⁻¹) and thiol S-H (~2550 cm⁻¹, if unoxidized).

- Mass Spectrometry (MS): Molecular ion peak at m/z 217.31 (C₇H₁₁N₃OS₂).

- X-ray Crystallography: Single-crystal analysis using SHELXL for bond-length validation and spatial conformation (e.g., planar thiadiazole ring, dihedral angles between substituents) .

Q. What biological activities are associated with this compound?

Methodological Answer: Thiadiazole derivatives exhibit diverse bioactivities, as demonstrated in experimental models:

- Antimicrobial: Tested via agar diffusion assays against Staphylococcus aureus and Escherichia coli (zone-of-inhibition metrics).

- Antitumor: Evaluated using MTT assays on cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7).

- Enzyme Inhibition: Urease inhibition assays (e.g., 70% inhibition at 100 µM) via spectrophotometric monitoring of ammonia release .

Q. Table 1: Representative Bioactivity Data

| Bioassay Type | Model System | Key Result (e.g., IC₅₀) | Reference |

|---|---|---|---|

| Antitumor Activity | MCF-7 Cells | 12.5 µM | |

| Urease Inhibition | Helicobacter pylori | 70% inhibition at 100 µM |

Advanced Research Questions

Q. How can synthesis yields be optimized to mitigate thiol oxidation?

Methodological Answer: Thiol oxidation is a critical challenge. Strategies include:

- Inert Conditions: Use Schlenk lines or gloveboxes for moisture/oxygen-free environments.

- Alternative Acylating Agents: Replace acyl chlorides with in situ-activated carboxylic acids (e.g., using DCC/DMAP).

- Additives: Include reducing agents like tris(2-carboxyethyl)phosphine (TCEP) to stabilize the thiol group .

Experimental Optimization Workflow:

Screen solvents (e.g., DMF vs. THF) for solubility.

Vary stoichiometry (1:1 to 1:1.2, thiadiazole:acylating agent).

Monitor by TLC and LC-MS to detect oxidation byproducts.

Q. How can contradictions in bioactivity data across studies be resolved?

Methodological Answer: Discrepancies often arise from substituent effects or assay variability. A systematic approach includes:

- Structure-Activity Relationship (SAR) Studies: Synthesize analogs with varied substituents (e.g., ethyl vs. methyl groups) to isolate bioactivity drivers.

- Standardized Assays: Use identical protocols (e.g., CLSI guidelines for antimicrobial testing) across labs.

- Meta-Analysis: Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers .

Case Example:

A 2025 study found ethylsulfanyl derivatives 2× more potent than methyl analogs in urease inhibition, highlighting substituent size as a key factor .

Q. What computational methods elucidate the compound’s mechanism of action?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with biological targets (e.g., urease active site). Key residues: Cys592 (thiol interaction) and His519 (hydrogen bonding).

- Molecular Dynamics (MD) Simulations: GROMACS for stability analysis (e.g., RMSD < 2 Å over 100 ns).

- QSAR Modeling: Predict bioactivity using descriptors like logP and polar surface area .

Q. How are crystallographic refinement challenges addressed for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.